molecular formula C21H30N2O2S B11070154 1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine

1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B11070154
M. Wt: 374.5 g/mol
InChI Key: JGZCAKYMDCHQGL-UHFFFAOYSA-N
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Description

1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantyl group, a sulfinyl linkage, and a piperazine ring substituted with a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the adamantyl sulfinyl precursor. This is followed by the introduction of the piperazine ring and subsequent substitution with the methoxyphenyl group. Common reagents used in these reactions include sulfoxides, piperazine derivatives, and methoxybenzene compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.

Scientific Research Applications

1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the sulfinyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    1-(1-Adamantylsulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-(1-Adamantylthio)-4-(4-methoxyphenyl)piperazine: Contains a thioether linkage instead of a sulfinyl group.

    1-(1-Adamantyl)-4-(4-methoxyphenyl)piperazine: Lacks the sulfinyl group, offering different chemical properties.

Uniqueness: 1-(1-Adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine stands out due to its sulfinyl group, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H30N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(1-adamantylsulfinyl)-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C21H30N2O2S/c1-25-20-4-2-19(3-5-20)22-6-8-23(9-7-22)26(24)21-13-16-10-17(14-21)12-18(11-16)15-21/h2-5,16-18H,6-15H2,1H3

InChI Key

JGZCAKYMDCHQGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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